
2-Tert-butylphenyl 2-chloro-5-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Tert-butylphenyl 2-chloro-5-nitrobenzoate is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. It is a white or yellowish powder that is soluble in organic solvents and has a molecular weight of 329.77 g/mol.
Mécanisme D'action
The mechanism of action of 2-Tert-butylphenyl 2-chloro-5-nitrobenzoate is not fully understood. However, it is believed to exert its antimicrobial and antifungal effects by inhibiting the growth and proliferation of microorganisms. It has been shown to inhibit the activity of enzymes involved in cell wall synthesis, leading to the disruption of the cell membrane and eventual cell death. Its anticancer effects are thought to be due to its ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
2-Tert-butylphenyl 2-chloro-5-nitrobenzoate has been found to have several biochemical and physiological effects. It has been shown to induce DNA damage and inhibit DNA repair mechanisms in cancer cells. It has also been found to modulate the expression of genes involved in cell cycle regulation, apoptosis, and angiogenesis. In addition, it has been shown to exhibit antioxidant activity and prevent lipid peroxidation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Tert-butylphenyl 2-chloro-5-nitrobenzoate in lab experiments is its versatility. It can be used in a variety of assays to study different biological processes. It is also relatively easy to synthesize and has a long shelf life. However, one of the limitations of using this compound is its potential toxicity. It is important to handle it with care and take appropriate safety precautions when working with it.
Orientations Futures
There are several potential future directions for the use of 2-Tert-butylphenyl 2-chloro-5-nitrobenzoate in scientific research. One area of interest is its potential use as a therapeutic agent for the treatment of cancer and other diseases. It has also been suggested that it could be used as a fluorescent probe for the detection of metal ions in biological systems. Further research is needed to fully understand its mechanism of action and explore its potential applications in various fields of scientific research.
Méthodes De Synthèse
The synthesis of 2-Tert-butylphenyl 2-chloro-5-nitrobenzoate involves the reaction of 2-tert-butylphenol with thionyl chloride to form 2-tert-butylphenyl chloroformate. The resulting compound is then reacted with 5-nitroanthranilic acid in the presence of a base to yield 2-Tert-butylphenyl 2-chloro-5-nitrobenzoate. The overall reaction scheme is shown below:
Applications De Recherche Scientifique
2-Tert-butylphenyl 2-chloro-5-nitrobenzoate has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit antimicrobial, antifungal, and anticancer properties. It has also been used as a fluorescent probe for the detection of metal ions in biological systems.
Propriétés
Formule moléculaire |
C17H16ClNO4 |
|---|---|
Poids moléculaire |
333.8 g/mol |
Nom IUPAC |
(2-tert-butylphenyl) 2-chloro-5-nitrobenzoate |
InChI |
InChI=1S/C17H16ClNO4/c1-17(2,3)13-6-4-5-7-15(13)23-16(20)12-10-11(19(21)22)8-9-14(12)18/h4-10H,1-3H3 |
Clé InChI |
YRUHQOZIEXGHBV-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=CC=C1OC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
SMILES canonique |
CC(C)(C)C1=CC=CC=C1OC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





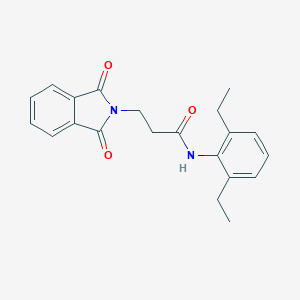
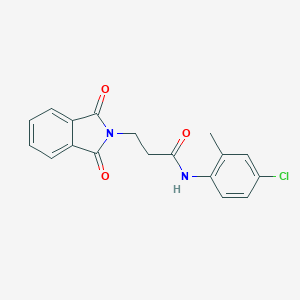

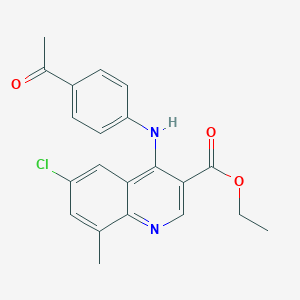
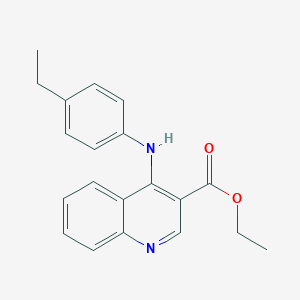
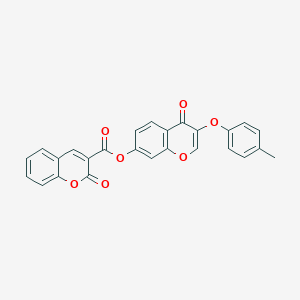
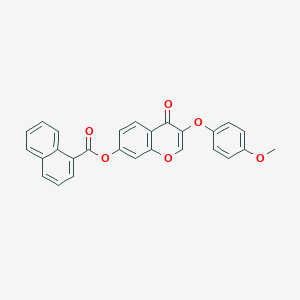
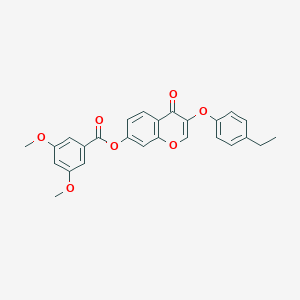

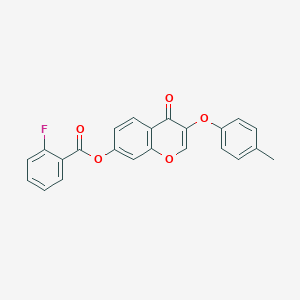
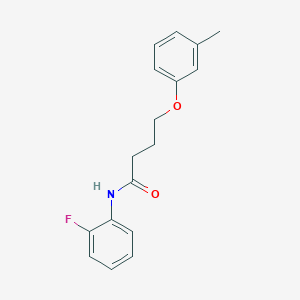
![Ethyl 3-{[(2,3,6-trimethylphenoxy)acetyl]amino}benzoate](/img/structure/B285160.png)